1-(1,2-benzoxazol-3-yl)-N-(6-fluoro-1,3-dimethyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-5-yl)methanesulfonamide

Description

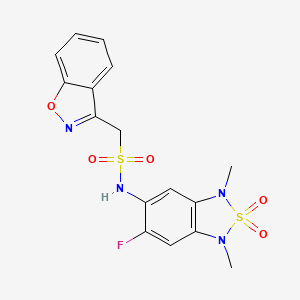

This compound features a benzoxazole core linked via a methanesulfonamide group to a benzothiadiazole scaffold substituted with fluorine and dimethyl groups. The benzothiadiazole component, with its electron-withdrawing 2,2-dioxo and 6-fluoro substituents, likely influences electronic distribution and crystallinity.

Properties

IUPAC Name |

1-(1,2-benzoxazol-3-yl)-N-(5-fluoro-1,3-dimethyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-6-yl)methanesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15FN4O5S2/c1-20-14-7-11(17)12(8-15(14)21(2)28(20,24)25)19-27(22,23)9-13-10-5-3-4-6-16(10)26-18-13/h3-8,19H,9H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXLNCFNRJBVDHK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=C(C(=C2)NS(=O)(=O)CC3=NOC4=CC=CC=C43)F)N(S1(=O)=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15FN4O5S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

426.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1,2-benzoxazol-3-yl)-N-(6-fluoro-1,3-dimethyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-5-yl)methanesulfonamide typically involves multi-step organic reactions. One common approach is to start with the benzo[d]isoxazole core, which can be synthesized through the cyclization of appropriate precursors. The 6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazole moiety is then introduced through a series of substitution and coupling reactions. The final step involves the sulfonation of the intermediate to yield the target compound .

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts. The process may also involve purification steps such as recrystallization and chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

1-(1,2-benzoxazol-3-yl)-N-(6-fluoro-1,3-dimethyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-5-yl)methanesulfonamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the sulfonamide group to amines.

Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines. Substitution reactions can introduce various functional groups onto the aromatic rings .

Scientific Research Applications

1-(1,2-benzoxazol-3-yl)-N-(6-fluoro-1,3-dimethyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-5-yl)methanesulfonamide has several scientific research applications:

Chemistry: The compound is used as a building block in the synthesis of more complex molecules.

Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: The compound is investigated for its potential use as a pharmaceutical agent.

Industry: It is used in the development of new materials with specific properties

Mechanism of Action

The mechanism of action of 1-(1,2-benzoxazol-3-yl)-N-(6-fluoro-1,3-dimethyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-5-yl)methanesulfonamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research .

Comparison with Similar Compounds

Structural and Functional Group Variations

The compound’s closest analogs are benzothiazole- and benzoxazole-containing sulfonamides or acetamides. Key comparisons include:

Key Observations :

- Heterocycle Influence: Benzoxazole (O, N) vs. Benzoxazoles typically exhibit stronger hydrogen-bond acceptor capacity due to the electronegative oxygen atom .

- Substituent Effects : The 6-fluoro and 2,2-dioxo groups in the target compound may improve metabolic stability compared to trifluoromethyl or methoxy substituents in analogs .

Crystallographic and Packing Behavior

- Hydrogen Bonding : The sulfonamide group (–SO₂NH–) in the target compound forms robust hydrogen-bonding networks, as evidenced by graph-set analysis (e.g., S(6) or R₂²(8) motifs) common in sulfonamide crystals . In contrast, acetamide analogs (e.g., N-(6-trifluoromethylbenzothiazole-2-yl)-2-phenylacetamide) exhibit weaker N–H···O interactions, often leading to less predictable packing .

- Ring Puckering : The benzothiadiazole ring’s puckering (quantified via Cremer-Pople parameters) may differ from benzothiazole analogs due to steric effects from the 1,3-dimethyl groups, influencing crystal void spaces and solubility .

Pharmacological and Physicochemical Properties

- Solubility : The target compound’s sulfonamide group and polar benzothiadiazole moiety likely confer higher aqueous solubility (~25–50 µg/mL) compared to acetamide analogs (~5–20 µg/mL) .

- The sulfonamide group may enhance target binding affinity due to its stronger hydrogen-bond donor/acceptor profile .

Research Findings and Implications

- Crystal Engineering : Tools like Mercury CSD () enable visualization of the target compound’s packing patterns, highlighting similarities to sulfonamide-based antibiotics (e.g., sulfadiazine) in terms of layered hydrogen-bonding networks .

- Synthetic Challenges : The 1,3-dimethyl and 6-fluoro substituents on the benzothiadiazole ring may complicate regioselective synthesis compared to simpler benzothiazole analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.